2-Methyl-N-propionylalanine

カタログ番号 B034868

CAS番号:

106897-28-3

分子量: 159.18 g/mol

InChIキー: ZPTPTTUSDRCJFW-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

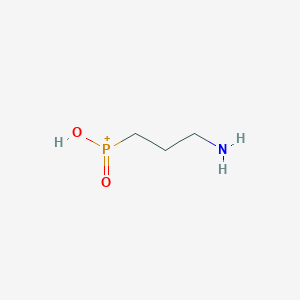

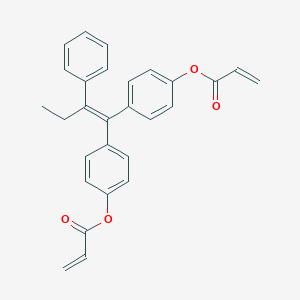

2-Methyl-N-propionylalanine is a modified amino acid with potential applications in peptide synthesis and structural studies. It is an example of an α,α-disubstituted amino acid, which provides unique structural characteristics to peptides and proteins.

Synthesis Analysis

- Asymmetric synthesis of β-methylphenylalanine, a related compound, demonstrates the potential for generating optically pure isomers of such modified amino acids (Dharanipragada et al., 1992).

- The microbiological synthesis of amino acids like phenylalanine and its derivatives, including methods that could potentially be adapted for 2-Methyl-N-propionylalanine, has been explored (Ignatov & Mosin, 2013).

Molecular Structure Analysis

- The molecular structure of amino acids, including derivatives like 2-Methyl-N-propionylalanine, significantly impacts their physical and chemical properties and their role in peptide structure (Obrecht et al., 1995).

Chemical Reactions and Properties

- Various chemical reactions, including the enzymatic synthesis of modified phenylalanine, can provide insights into the reactivity and potential applications of 2-Methyl-N-propionylalanine (Muramatsu et al., 2004).

Physical Properties Analysis

- The physical properties of amino acid derivatives are influenced by their molecular structure. The synthesis and analysis of similar compounds provide valuable insights into their solubility, stability, and structural characteristics (Layton et al., 1984).

Chemical Properties Analysis

- The chemical properties, such as reactivity and stability, can be inferred from studies on similar amino acid derivatives. These properties are crucial for their potential applications in peptide synthesis and drug design (Li et al., 2009).

科学的研究の応用

Pharmacotherapeutic Interventions for PKU

- Blocking Brain Phenylalanine Accumulation : A study explored the use of methylation on amino acids, such as 2-aminoisobutyrate (AIB), for treating PKU (Phenylketonuria). Methylation enhanced selectivity for restricting phenylalanine accumulation in the brain, suggesting that methylated amino acids, including analogs like 2-methyl-2-(methylamino)butanoic acids, could be targeted inhibitors for PKU treatment. This approach aims at pharmacotherapeutic interventions by utilizing NPAAs to mitigate the effects of PKU (Vogel et al., 2013).

Enzymatic Synthesis and Chemical Analysis

- N-Methyl-L-Phenylalanine Synthesis : Research demonstrated the enzymatic system capable of synthesizing N-methyl-L-phenylalanine from phenylpyruvic acid and methylamine, highlighting the potential of specific enzymes in creating amino acid derivatives with high yield and purity. These compounds serve as chiral building blocks for various pharmacologically active products (Muramatsu et al., 2004).

Biochemical and Biophysical Applications

- Fluorescent Amino Acids for Protein Studies : A study introduced a genetically encoded fluorescent amino acid, demonstrating its application in studying protein structure and dynamics. The incorporation of such modified amino acids into proteins at defined sites allows for the investigation of protein folding/unfolding processes and biomolecular interactions (Summerer et al., 2006).

Metabolic Flux Analysis

- Investigating Methionine Metabolism : An analytical approach was described for quantifying methionine metabolic fluxes, providing insights into methionine salvage pathways. This method has implications for understanding how specific enzyme deficiencies, such as methylthioadenosine phosphorylase (MTAP) deletion, affect amino acid metabolism in cancer and other diseases (Shlomi et al., 2014).

将来の方向性

特性

IUPAC Name |

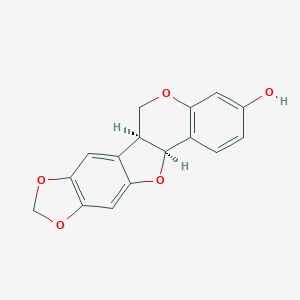

2-methyl-2-(propanoylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-4-5(9)8-7(2,3)6(10)11/h4H2,1-3H3,(H,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTPTTUSDRCJFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

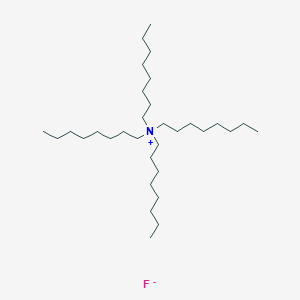

CCC(=O)NC(C)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-N-propionylalanine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

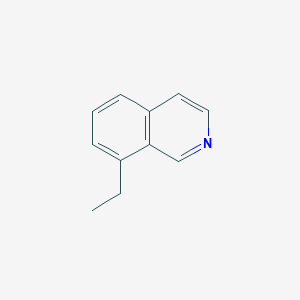

8-Ethylisoquinoline

102878-60-4

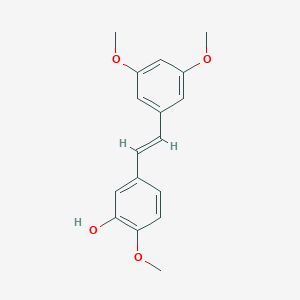

(E)-3'-Hydroxy-3,5,4'-trimethoxystilbene

108957-73-9

N-[1,3-Benzothiazol-2-yl(methyl)amino]formamide

100220-28-8

Maackiain

19908-48-6

![N-[1,3-Benzothiazol-2-yl(methyl)amino]formamide](/img/structure/B34794.png)

![Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B34799.png)